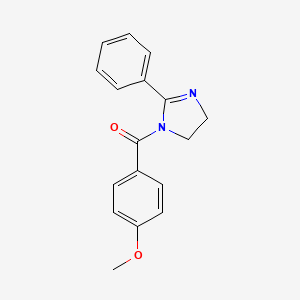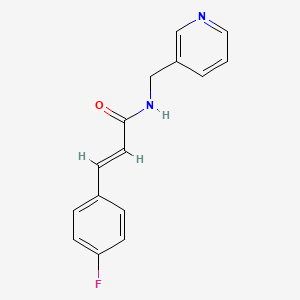
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propyl-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzoxazole derivatives are important in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using various computational tools. For example, the density, boiling point, vapor pressure, and enthalpy of vaporization of a similar compound, Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate, have been predicted .Scientific Research Applications
Antibacterial Activity
Benzoxazole derivatives have been studied for their potential as antibacterial agents. They have shown activity against a variety of Gram-positive and Gram-negative bacteria. The structure of benzoxazole allows for the synthesis of analogues that can be tested against different bacterial strains to determine their efficacy and potency .
Antifungal Activity
These compounds also exhibit significant antifungal properties. Research indicates that certain benzoxazole derivatives have been effective against fungal strains such as Candida albicans and Aspergillus niger. This opens up possibilities for developing new antifungal medications that could be more effective than current treatments .
Anticancer Properties
Benzoxazole derivatives have been evaluated for their anticancer activities, particularly against human colorectal carcinoma (HCT116) cancer cell lines. The ability to inhibit cancer cell growth makes these compounds promising candidates for further research and development in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory potential of benzoxazole derivatives is another area of interest. These compounds can be designed to target specific inflammatory pathways, which may lead to the development of new anti-inflammatory drugs with fewer side effects compared to existing medications .
Antimycobacterial Activity
Benzoxazole derivatives have shown promise in combating mycobacterial infections. Given the rise of drug-resistant strains of mycobacteria, there is a need for new drugs, and benzoxazole derivatives could be a part of the solution .
Antiparkinson Activity
Research has also explored the use of benzoxazole derivatives in the treatment of Parkinson’s disease. These compounds may have the potential to affect neurological pathways that could alleviate symptoms or slow the progression of the disease .
Each of these applications demonstrates the versatility of benzoxazole derivatives in scientific research. The compound , with its unique structure, could be synthesized and tested for these activities, contributing to the development of new therapeutic agents across a range of medical fields. The ongoing research and advancements in synthetic strategies further support the potential of benzoxazole derivatives in various scientific applications .
properties
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-4-8-13-15(16(23)24-5-2)11(3)19-17(20-13)22-18-21-12-9-6-7-10-14(12)25-18/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZYGVPRZCICDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC(=C1C(=O)OCC)C)NC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5723921.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5723935.png)
![{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5723943.png)



![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5723961.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5723966.png)
![2-{[(4-chlorobenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5723980.png)

![[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5723994.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5724005.png)